2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a nitrobenzothiazolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves a multi-step process:
Formation of 6-nitro-1,3-benzothiazole: This can be achieved by nitration of 1,3-benzothiazole using a mixture of concentrated nitric acid and sulfuric acid.
Acylation Reaction: The 6-nitro-1,3-benzothiazole is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide intermediate.
Bromination: The final step involves the bromination of the acetamide intermediate using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, water).
Oxidation: Potassium permanganate, solvents (water, acetone).
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the benzothiazole ring.
Scientific Research Applications
2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
In Biological Research: It can act as a fluorescent probe, binding to specific proteins or nucleic acids and allowing researchers to visualize and study their behavior.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a bromine atom.
2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can influence its reactivity and interactions with biological targets, making it distinct from its analogs. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S/c16-10-3-1-9(2-4-10)7-14(20)18-15-17-12-6-5-11(19(21)22)8-13(12)23-15/h1-6,8H,7H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPKMSHAYCQPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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